molecular formula C13H11F2N3O B2468860 N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2415503-21-6

N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide

Numéro de catalogue B2468860
Numéro CAS: 2415503-21-6
Poids moléculaire: 263.248
Clé InChI: XTAJCBPXAHKODL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as DFP-10825, is a small molecule inhibitor that has been studied for its potential use in cancer therapy. This compound has shown promising results in preclinical studies and has the potential to be a valuable addition to the current arsenal of cancer treatments.

Mécanisme D'action

N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide inhibits the activity of CDK7 by binding to a specific site on the enzyme. This binding prevents CDK7 from phosphorylating its downstream targets, which are involved in the regulation of gene expression. The inhibition of CDK7 by N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide leads to the downregulation of genes that are critical for cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have potent anti-cancer activity in preclinical models. In addition to its effects on CDK7, N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to inhibit the activity of other CDKs, including CDK9 and CDK12. These CDKs are also involved in the regulation of gene expression and are essential for the growth and survival of cancer cells. Inhibition of these CDKs by N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide leads to the downregulation of genes that are critical for cancer cell growth and survival.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has several advantages as a potential cancer therapy. It has shown potent anti-cancer activity in preclinical models and has the potential to be effective against a wide range of cancer types. N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide also has a favorable pharmacokinetic profile, meaning that it is well-tolerated and has a low risk of toxicity. However, there are also limitations to the use of N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide in lab experiments. The synthesis method is complex and requires specialized equipment and expertise. In addition, the compound is not yet approved for clinical use, which limits its availability for research purposes.

Orientations Futures

There are several future directions for the study of N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide. One potential direction is the development of combination therapies that include N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide and other anti-cancer agents. Combination therapy has been shown to be effective in the treatment of cancer and may enhance the anti-cancer activity of N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide. Another potential direction is the study of N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide in clinical trials. Clinical trials will provide valuable information on the safety and efficacy of N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide in humans and may lead to its approval as a cancer therapy. Finally, there is a need for further research on the mechanism of action of N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide. A better understanding of the molecular and cellular effects of N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide will provide insights into its anti-cancer activity and may lead to the development of more effective cancer therapies.

Méthodes De Synthèse

N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of several different compounds. The synthesis method is complex and requires specialized equipment and expertise. The details of the synthesis method are beyond the scope of this paper but can be found in scientific literature.

Applications De Recherche Scientifique

N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been studied extensively in preclinical models of cancer. In vitro studies have shown that N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide inhibits the growth of cancer cells by blocking the activity of a specific enzyme called CDK7. CDK7 is involved in the regulation of gene expression and is essential for the growth and survival of cancer cells. Inhibition of CDK7 by N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide leads to cell cycle arrest and apoptosis, or programmed cell death, in cancer cells.

Propriétés

IUPAC Name

N-(2,3-difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O/c1-7-8(2)16-6-17-12(7)13(19)18-10-5-3-4-9(14)11(10)15/h3-6H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTAJCBPXAHKODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NC2=C(C(=CC=C2)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-Difluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.